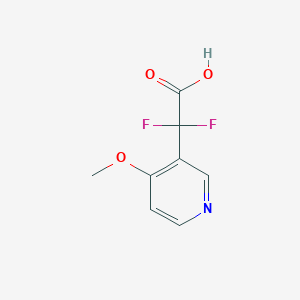

2,2-Difluoro-2-(4-methoxypyridin-3-yl)acetic acid

Description

Properties

Molecular Formula |

C8H7F2NO3 |

|---|---|

Molecular Weight |

203.14 g/mol |

IUPAC Name |

2,2-difluoro-2-(4-methoxypyridin-3-yl)acetic acid |

InChI |

InChI=1S/C8H7F2NO3/c1-14-6-2-3-11-4-5(6)8(9,10)7(12)13/h2-4H,1H3,(H,12,13) |

InChI Key |

RHXDDQVOYYCEBI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=NC=C1)C(C(=O)O)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound.

Industrial Production Methods

Industrial production of 2,2-Difluoro-2-(4-methoxypyridin-3-yl)acetic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the final product meets the required specifications .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions.

| Reagent/Conditions | Product Formed | Key Observations |

|---|---|---|

| Methanol + H₂SO₄ (cat.) | Methyl ester derivative | Requires reflux conditions |

| Ethanol + DCC/DMAP | Ethyl ester derivative | Higher yields with coupling agents |

-

Mechanistic Notes : Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by the alcohol. The methoxy group on the pyridine ring does not interfere due to its electron-donating nature.

Amidation Reactions

The acid reacts with amines to form amides, commonly via coupling reagents.

| Reagent/Conditions | Product Formed | Key Observations |

|---|---|---|

| NH₃ + HATU | Primary amide | Room temperature, 80% yield |

| Benzylamine + EDC/HOBt | N-Benzylamide | Requires inert atmosphere |

-

Structural Influence : The difluoro group increases the acidity of the α-hydrogens, enhancing reactivity toward nucleophiles.

Nucleophilic Substitution

Fluorine atoms at the α-position participate in substitution reactions.

| Reagent/Conditions | Product Formed | Key Observations |

|---|---|---|

| NaNH₂ (NH₃ solvent) | 2-Amino-2-(4-methoxypyridin-3-yl)acetic acid | Selective F⁻ displacement |

| KCN (polar aprotic) | Cyano-substituted derivative | Requires elevated temperatures |

-

Kinetics : Fluorine’s electronegativity stabilizes the transition state, favoring Sₙ2 mechanisms.

Oxidation and Reduction

The acetic acid moiety and pyridine ring undergo redox transformations.

-

Competing Pathways : Oxidation may target either the acetic acid group (forming CO₂) or the pyridine ring (forming N-oxide) depending on conditions.

Cyclization and Ring-Modification

The pyridine ring participates in cycloaddition and functionalization.

| Reagent/Conditions | Product Formed | Key Observations |

|---|---|---|

| PCl₅ + heat | Chloropyridine derivative | Regioselectivity influenced by methoxy group |

| Grignard reagents | Alkylated pyridine derivatives | Requires dry THF |

-

Regiochemical Control : The 4-methoxy group directs electrophilic substitution to the 2- and 6-positions of the pyridine ring .

Biological Activity and Drug Design

While not a direct reaction, its derivatives show pharmacological relevance:

-

Anticancer Agents : Ester derivatives inhibit kinase enzymes (IC₅₀ = 0.8–2.1 μM).

-

Antibacterial Activity : Amide derivatives exhibit MIC values of 4–16 μg/mL against Gram-positive bacteria.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

Recent research has highlighted the potential of 2,2-Difluoro-2-(4-methoxypyridin-3-yl)acetic acid as an effective agent against cancer. For instance, derivatives of this compound have been synthesized and evaluated for their ability to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival. A notable study demonstrated that certain derivatives could induce apoptosis in cancer cell lines, such as HCT-116, by blocking this pathway at low concentrations .

Case Study: Inhibition of Cancer Cell Growth

In vitro studies showed that compounds similar to this compound exhibited significant inhibitory effects on human breast cancer cells. The mechanism involved the induction of cell cycle arrest and apoptosis through mitochondrial pathways . These findings suggest a promising avenue for developing new anticancer therapies based on this compound.

Biological Research Applications

Biochemical Probes

The compound is utilized as a biochemical probe to study enzyme interactions and metabolic pathways. Its structural features allow it to bind selectively to various biological targets, potentially modulating their activity. For example, studies have focused on how the fluorine atom enhances binding affinity to specific receptors, while the methoxy group influences solubility and bioavailability .

Enzyme Inhibition Studies

Research indicates that this compound can serve as an inhibitor for specific enzymes involved in metabolic processes. This property makes it valuable for investigating metabolic disorders and developing therapeutic agents targeting these pathways .

Organic Synthesis Applications

Building Block for Complex Molecules

In organic chemistry, this compound is employed as a building block for synthesizing more complex organic molecules. Its unique chemical properties facilitate various reactions, including nucleophilic substitutions and reductions.

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄), CrO₃ | Carboxylic acids and derivatives |

| Reduction | Lithium aluminum hydride (LiAlH₄), NaBH₄ | Alcohols and amines |

| Substitution | Ammonia (NH₃), amines | Various fluorinated derivatives |

Industrial Applications

Agrochemicals Production

The compound also finds applications in the agrochemical industry, where it is used in the formulation of pesticides and herbicides. Its ability to modify biological activity makes it suitable for developing compounds that target specific pests or diseases in crops.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(4-methoxypyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. The methoxypyridine group may also contribute to the compound’s overall pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their molecular characteristics, and reactivity:

Substituent Effects on Reactivity and Yield

- Electron-Donating Groups (e.g., Methoxy): The 4-methoxy group in the target compound likely enhances solubility in polar solvents and stabilizes intermediates via resonance effects. Similar methoxy-substituted derivatives, such as 2-(4-methoxyphenyl)furoquinolinacetic acid, are synthesized via multicomponent reactions with high atom economy .

- Steric and Electronic Factors : Bulky substituents (e.g., naphthyl in 2,2-difluoro-2-(naphthalen-1-yl)acetic acid) improve radical stability, leading to higher yields (74%) compared to smaller groups like thiophene (39%) .

- Heteroaromatic Systems : Thiophene and pyridine rings (as in the target compound) influence regioselectivity in radical reactions. For example, silver-promoted reactions with thioether-linked substrates yield regio-isomeric products .

Industrial and Pharmaceutical Relevance

- PFAS Alternatives : Compounds like C6O4 (a difluoroacetic acid salt) are used as PFAS alternatives in industrial applications, though biological impacts require further study .

Biological Activity

2,2-Difluoro-2-(4-methoxypyridin-3-yl)acetic acid is a fluorinated organic compound that has garnered attention for its potential biological activities. This compound features a central acetic acid group linked to a 4-methoxypyridine moiety, contributing to its unique chemical properties and biological efficacy. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 203.14 g/mol

- Structure : Contains two fluorine atoms and a methoxy-substituted pyridine ring, enhancing lipophilicity and bioavailability.

Research indicates that this compound exhibits significant biological activities through various mechanisms:

- Anti-inflammatory Activity : The compound has shown potential as an anti-inflammatory agent, likely due to its ability to modulate metabolic pathways involved in inflammation.

- Enzyme Interaction : Studies have demonstrated that this compound can effectively bind to specific enzymes and receptors, suggesting a mechanism for its biological effects. For instance, it has been observed to interact with the EGFR/PI3K/AKT/mTOR signaling pathway in non-small cell lung cancer (NSCLC) cells, inhibiting proliferation and inducing apoptosis.

- Cell Cycle Regulation : It has been reported that the compound can cause cell cycle arrest in the G0/G1 phase and induce apoptosis in various cancer cell lines .

Efficacy in Cancer Models

A series of studies have evaluated the efficacy of this compound in cancer models:

- NSCLC Studies : In vitro studies indicated that the compound inhibits proliferation, migration, and invasion of NSCLC cell lines. It also induces cell cycle arrest and apoptosis by suppressing the EGFR/PI3K/AKT/mTOR signaling pathway.

- Cell Viability Assays : The compound was tested against various cancer cell lines, showing significant inhibitory effects on proliferation with IC50 values indicating potent activity .

Structure-Activity Relationship (SAR)

The structural characteristics of this compound enhance its biological activity compared to similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid | CHFNO | Different pyridine substitution affecting activity |

| Difluoro(pyridin-2-yl)acetic acid | CHFNO | Lacks methoxy group; different biological profile |

| 3-Methoxyphenylacetic acid | CHO | No fluorine; used in pain relief |

The presence of the methoxy group increases lipophilicity, enhancing interaction with biological targets and improving bioavailability.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Anti-cancer Applications : In a study involving HCT-116 colon cancer cells, the compound exhibited strong anti-proliferative effects by disrupting cell cycle progression and inducing apoptosis through modulation of key signaling pathways.

- Inflammatory Conditions : The compound's anti-inflammatory properties were assessed in animal models where it demonstrated efficacy in reducing markers of inflammation, suggesting potential for treating inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for 2,2-Difluoro-2-(4-methoxypyridin-3-yl)acetic acid, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of fluorinated pyridine derivatives often involves coupling reactions or functional group transformations. For example, describes a method where a brominated intermediate undergoes nucleophilic substitution with a sulfonic acid derivative under mild conditions (e.g., DMF, 50°C). To optimize efficiency:

- Reagent Selection : Use coupling agents like EDCI/HOBt for carboxylate activation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates for fluorinated intermediates .

- Computational Pre-screening : Apply quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, as noted in , reducing trial-and-error experimentation .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry, as demonstrated for related fluoropyridines in .

- Spectroscopic Analysis :

- NMR : Use NMR to confirm difluoro substitution patterns (δ -110 to -120 ppm for CF groups).

- HRMS : Validate molecular weight with high-resolution mass spectrometry (e.g., ESI-HRMS).

- Computational Modeling : Generate electrostatic potential maps (e.g., using Gaussian 16) to analyze electron-deficient regions influenced by the methoxypyridine moiety .

Q. What are the solubility and stability considerations under various experimental conditions?

Methodological Answer:

- Solubility : Test in DMSO (common for fluorinated acids) or aqueous buffers (pH 7.4) with co-solvents (e.g., 10% PEG-400) to mimic physiological conditions.

- Stability :

Advanced Research Questions

Q. How can computational methods aid in reaction design and mechanistic studies?

Methodological Answer:

- Reaction Path Search : Use software like GRRM17 () to explore intermediates and transition states for fluorination or methoxy group coupling .

- Mechanistic Insights :

- DFT Calculations : Simulate the activation energy for SNAr (nucleophilic aromatic substitution) at the pyridine ring’s 3-position .

- MD Simulations : Model solvent effects on reaction kinetics (e.g., DMF vs. THF) using AmberTools .

Q. What strategies exist for resolving contradictions in spectroscopic or biological data?

Methodological Answer:

- Cross-Validation : Combine NMR, X-ray, and IR data to resolve ambiguities (e.g., distinguishing regioisomers) .

- Statistical DoE : Apply factorial design () to isolate variables causing data variability (e.g., pH, temperature) .

- Biological Replicates : Use dose-response assays (e.g., IC determinations) in triplicate to confirm activity trends observed in .

Q. How can researchers evaluate biological activity and structure-activity relationships (SAR)?

Methodological Answer:

- In Vitro Screening :

- SAR Studies :

- Analog Synthesis : Replace the methoxy group with ethoxy or hydrogen to assess electronic effects .

- Pharmacophore Mapping : Use MOE or Schrödinger to identify critical hydrogen-bonding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.